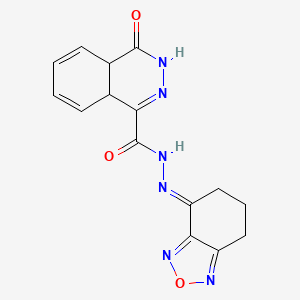
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCT251545 and belongs to the class of triazole-based compounds. It has been found to possess potent anti-cancer properties and has been extensively studied for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. By inhibiting CK2, CCT251545 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. This compound has also been found to exhibit anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Orientations Futures
There are several future directions for the research on 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory and infectious diseases. Further studies are also needed to determine the optimal dosage and administration of this compound to minimize its toxicity and maximize its therapeutic potential.
Conclusion:
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and other fields. Its potent anti-cancer properties, mechanism of action, and biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to explore its full therapeutic potential and determine the optimal dosage and administration for its safe and effective use.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-phenylpropylamine with 2-chlorobenzyl bromide in the presence of a base. The resulting product is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with 4-azidobutyric acid to yield the final compound.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anti-cancer properties against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-14(15-7-3-2-4-8-15)11-21-19(25)18-13-24(23-22-18)12-16-9-5-6-10-17(16)20/h2-10,13-14H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXDUUZVBQJXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(2-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)
![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)